Z-Ala-Phe-OH

Beschreibung

BenchChem offers high-quality Z-Ala-Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ala-Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

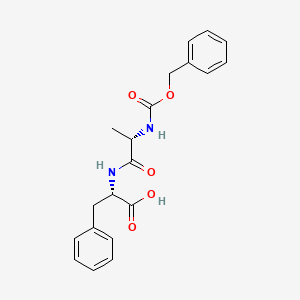

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNXQVWGWUHKMK-YOEHRIQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-53-8 |

Source

|

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Solution-Phase Synthesis of N-Carbobenzoxy-L-alanyl-L-phenylalanine (Cbz-Ala-Phe)

Abstract

This technical guide provides a comprehensive framework for the synthesis of the protected dipeptide, N-Carbobenzoxy-L-alanyl-L-phenylalanine (Cbz-Ala-Phe or Z-Ala-Phe). This compound is a fundamental building block in the convergent synthesis of more complex peptides for pharmaceutical and biochemical applications.[1] We will explore the underlying mechanistic principles of peptide bond formation, focusing on the widely adopted and efficient carbodiimide-mediated coupling strategy. The guide details a robust, step-by-step experimental protocol utilizing Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as a critical additive to ensure high yield and chiral integrity. Detailed procedures for reaction work-up, product purification via recrystallization, and analytical characterization are also presented to provide researchers with a self-validating and reliable methodology.

Introduction and Synthetic Strategy

The chemical synthesis of peptides is a cornerstone of modern drug development and biochemical research. The process involves the sequential formation of amide (peptide) bonds between amino acids. A key strategic element is the use of protecting groups to prevent unwanted side reactions. The Benzyloxycarbonyl (Cbz or Z) group is a classic and highly stable amine protecting group, foundational to peptide chemistry and valued for its orthogonality to other common protecting group strategies.[2]

The target molecule, Cbz-L-alanyl-L-phenylalanine, is constructed by forming a peptide bond between the carboxyl group of N-Cbz-L-alanine and the amino group of L-phenylalanine.

Retrosynthetic Analysis:

Directly combining a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable condensation reaction that requires harsh conditions, which would compromise the integrity of the chiral amino acids. Therefore, the synthesis necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine under mild conditions.[3] This guide focuses on the Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) coupling method, a robust and well-established procedure for solution-phase peptide synthesis.[4][5][6]

The Chemistry of Peptide Coupling: The DCC/HOBt Method

The formation of the peptide bond is a two-step process: activation of the carboxy component followed by acylation of the amino group.[3] The DCC/HOBt method provides an elegant solution for achieving this transformation efficiently while minimizing a critical side reaction: racemization.

2.1 The Role of Dicyclohexylcarbodiimide (DCC)

DCC is a powerful dehydrating agent that activates the carboxylic acid of N-Cbz-L-alanine.[6] It reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the amino group of L-phenylalanine. A significant advantage of DCC in solution-phase synthesis is that upon reaction, it is converted into dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be easily removed by filtration.[4][6]

2.2 The Critical Role of 1-Hydroxybenzotriazole (HOBt)

While effective, the use of DCC alone has two major drawbacks. The O-acylisourea intermediate is so reactive that it can undergo intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the desired reaction pathway. More critically, it can promote the cyclization of the N-protected amino acid to form a 2-oxazol-5-one (azlactone), which leads to significant racemization of the chiral center.[4]

This is where HOBt plays its indispensable role. HOBt is an additive that acts as a nucleophilic catalyst. It rapidly intercepts the O-acylisourea intermediate to form an HOBt-active ester.[7][8] This active ester is more stable than the O-acylisourea, preventing the formation of N-acylurea.[7] Crucially, it is highly reactive towards the amine nucleophile but significantly less prone to racemization.[4][7] The use of HOBt, therefore, accelerates the coupling reaction while preserving the stereochemical integrity of the product.[5]

Detailed Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood. Anhydrous solvents should be used where specified to prevent unwanted hydrolysis of intermediates.

3.1 Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| N-Cbz-L-alanine | C₁₁H₁₃NO₄ | 223.23 | 10.0 | 2.23 g |

| L-phenylalanine | C₉H₁₁NO₂ | 165.19 | 10.0 | 1.65 g |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 10.5 | 2.17 g |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 10.5 | 1.42 g |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 10.0 | 0.84 g |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | - | - | ~80 mL |

| Tetrahydrofuran (THF) | C₄H₈O | - | - | ~40 mL |

| Deionized Water | H₂O | - | - | ~40 mL |

| Ethyl Acetate | C₄H₈O₂ | - | - | ~200 mL |

| 1 M Hydrochloric Acid (HCl) | HCl | - | - | As needed |

| 5% Sodium Bicarbonate Solution | NaHCO₃ | - | - | As needed |

| Saturated NaCl Solution (Brine) | NaCl | - | - | As needed |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | - | - | As needed |

3.2 Step-by-Step Procedure

-

Preparation of Amine Component: In a 250 mL Erlenmeyer flask, dissolve L-phenylalanine (1.65 g, 10.0 mmol) and sodium bicarbonate (0.84 g, 10.0 mmol) in a mixture of deionized water (40 mL) and THF (40 mL). Stir until a clear solution is obtained.

-

Activation of Carboxyl Component: In a separate 250 mL round-bottom flask, dissolve N-Cbz-L-alanine (2.23 g, 10.0 mmol) and HOBt (1.42 g, 10.5 mmol) in anhydrous DCM (60 mL). Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0°C.

-

Dissolve DCC (2.17 g, 10.5 mmol) in anhydrous DCM (20 mL) and add this solution dropwise to the cold N-Cbz-L-alanine/HOBt mixture over 15 minutes using a dropping funnel. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Allow the activation mixture to stir at 0°C for an additional 30 minutes.

-

Coupling Reaction: Add the cold activation mixture (including the DCU precipitate) to the L-phenylalanine solution from step 1.

-

Remove the ice bath and allow the reaction mixture to stir vigorously at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel. Remove the aqueous layer.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) - to remove any unreacted L-phenylalanine and base.

-

Deionized water (1 x 50 mL).

-

5% NaHCO₃ solution (2 x 50 mL) - to remove unreacted N-Cbz-L-alanine and HOBt.

-

Saturated NaCl (brine) solution (1 x 50 mL) - to break any emulsions and begin the drying process.

-

-

Dry the organic layer (DCM) over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white solid or viscous oil.

-

Purification and Characterization

Crude peptide products often contain residual reagents or byproducts, necessitating a purification step to achieve the high purity required for subsequent applications.[9] For crystalline solids like Cbz-Ala-Phe, recrystallization is an effective method.[10]

4.1 Purification by Recrystallization

-

Dissolve the crude product in a minimum amount of hot ethyl acetate.

-

Slowly add a non-polar solvent, such as hexanes or petroleum ether, until the solution becomes faintly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.

-

Collect the white, needle-like crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

4.2 Product Characterization

The identity, purity, and integrity of the synthesized dipeptide must be confirmed through various analytical techniques.[11]

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | White crystalline solid |

| Yield | Gravimetric | Typically 75-90% after recrystallization |

| Melting Point | Melting Point Apparatus | Literature values vary; consistent sharp melt is key |

| Purity | HPLC | >99% peak area[12] |

| Identity | ¹H NMR (CDCl₃) | Characteristic peaks: ~7.3 ppm (10H, aromatic), ~5.1 ppm (2H, Cbz CH₂), ~4.6 ppm (1H, Phe α-H), ~4.3 ppm (1H, Ala α-H), ~3.1 ppm (2H, Phe β-CH₂), ~1.4 ppm (3H, Ala β-CH₃) |

| Identity | Mass Spectrometry | ESI-MS: [M+H]⁺, [M+Na]⁺ corresponding to C₂₀H₂₂N₂O₅ |

Conclusion

The synthesis of N-Carbobenzoxy-L-alanyl-L-phenylalanine via the DCC/HOBt mediated coupling protocol is a reliable and efficient method for producing this valuable dipeptide building block. The procedure highlights the fundamental principles of carboxyl activation and racemization suppression that are critical to successful peptide synthesis. By following the detailed experimental, work-up, and purification steps outlined in this guide, researchers can confidently prepare high-purity Cbz-Ala-Phe for application in advanced peptide synthesis and drug discovery programs.

References

-

Sharma, K. K., & Ortwerth, B. J. (1993). Purification and characterization of a new enzyme dipeptidase from human lens. PubMed. [Link]

-

PrepChem. (n.d.). Synthesis of L-alanyl-L-phenylalanine. Prepchem.com. [Link]

-

The Organic Chemistry Tutor. (2023). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. [Link]

-

PrepChem. (n.d.). Synthesis of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine. Prepchem.com. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]

-

Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Rasayanjournal.co.in. [Link]

-

Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Orgsu.org. [Link]

-

Brik, A., et al. (2005). Native Chemical Ligation at Phenylalanine. Journal of the American Chemical Society. [Link]

-

Dali, H., et al. (2000). Purification and characterization of barley dipeptidyl peptidase IV. PubMed. [Link]

-

El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun.bio. [Link]

-

Waters Corporation. (n.d.). Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. Waters.com. [Link]

-

Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters.com. [Link]

-

Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Oxfordglobal.co.uk. [Link]

-

ResearchGate. (2021). The best solvant for for dipeptide recrystallization?. Researchgate.net. [Link]

-

Organic Syntheses. (n.d.). N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Orgsu.org. [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC - NIH. [Link]

-

North, M., et al. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents.... ResearchGate. [Link]

-

Goto, A., et al. (2012). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Mdpi.com. [Link]

-

Leyva-Peralta, M. A., et al. (2021). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. PMC - NIH. [Link]

-

ResearchGate. (2022). How can we recrystallize the highly polar peptide molecule having 50 % purity in LCMS?. Researchgate.net. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chromacademy.com [chromacademy.com]

- 10. Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oxfordglobal.com [oxfordglobal.com]

- 12. prepchem.com [prepchem.com]

Z-L-alanyl-L-phenylalanine: The Canonical Probe for Protease Specificity

This guide details the technical history, enzymological significance, and synthetic utility of Z-L-alanyl-L-phenylalanine (Z-Ala-Phe) . It is structured to serve researchers requiring a deep understanding of protease mechanisms and peptide synthesis.

Executive Summary

Z-L-alanyl-L-phenylalanine (Cbz-Ala-Phe) is a protected dipeptide derivative that serves as a cornerstone substrate in the characterization of proteolytic enzymes, particularly Carboxypeptidase A (CPA) and Thermolysin .

Structurally, it consists of an alanine and phenylalanine residue coupled via a peptide bond, with the N-terminus blocked by a benzyloxycarbonyl (Z or Cbz) group. This blocking group is critical: it mimics the continuous polypeptide chain found in natural substrates, preventing degradation by aminopeptidases and forcing the enzyme to recognize the molecule solely as a C-terminal substrate.

-

Chemical Formula:

-

Molecular Weight: ~370.4 g/mol

-

Primary Utility: Mapping the hydrophobic S1' specificity pocket of metalloproteases; model substrate for enzymatic peptide synthesis (reversed proteolysis).

Historical Discovery & Context

The "discovery" of Z-Ala-Phe is not defined by a single isolation event but by two pivotal eras in peptide chemistry and enzymology.

The Bergmann-Zervas Era (1932)

The molecule's existence relies on the carbobenzoxy (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932 [1]. This innovation allowed for the synthesis of defined peptide sequences without racemization, enabling the creation of specific substrates like Z-Ala-Phe to test enzyme kinetics.

The Schechter & Berger Revolution (1967)

The true scientific value of Z-Ala-Phe emerged during the mapping of protease active sites. Schechter and Berger introduced the standard nomenclature for protease subsites (

-

The Logic: They demonstrated that the active site is not just a single catalytic point but a series of "pockets" that recognize side chains.

-

The Role of Z-Ala-Phe: For Carboxypeptidase A (CPA), Z-Ala-Phe was the ideal probe. The Z-group binds in the upstream sites (S2/S3), Ala occupies the S1 position, and Phe docks into the deep, hydrophobic S1' pocket . This confirmed CPA's absolute preference for large aromatic C-terminal residues.

Enzymological Mechanism

Z-Ala-Phe is hydrolyzed by Carboxypeptidase A via a zinc-dependent mechanism. The enzyme acts as an exopeptidase, cleaving the C-terminal phenylalanine.

Mechanism of Action[1][2]

-

Substrate Binding: The terminal carboxylate of Phe coordinates with the active site Arg-145 . The phenyl ring of Phe sits in the hydrophobic S1' pocket.

-

Zinc Activation: The carbonyl oxygen of the scissile peptide bond (between Ala and Phe) coordinates to the catalytic Zinc ion (

) , polarizing the bond. -

Nucleophilic Attack: Glu-270 acts as a general base, activating a water molecule which attacks the polarized carbonyl carbon.

-

Collapse & Release: The tetrahedral intermediate collapses, cleaving the peptide bond. The proton is transferred to the leaving amine (Phe), and the products (Z-Ala and L-Phe) are released.

Visualization: CPA Hydrolysis Pathway

Chemical Synthesis Protocols

Method A: Classical Solution Phase (Mixed Anhydride)

This method is preferred for generating high-purity standards. It utilizes Isobutyl Chloroformate (IBCF) to activate the carboxyl group of Z-Alanine.

Reagents:

-

Z-L-Alanine (Z-Ala-OH)[1]

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N-Methylmorpholine (NMM)

-

Isobutyl Chloroformate (IBCF)

-

Solvent: Tetrahydrofuran (THF) or DMF.

Protocol:

-

Activation: Dissolve 10 mmol Z-Ala-OH in 50 mL dry THF. Cool to -15°C .[1] Add 10 mmol NMM followed by 10 mmol IBCF. Stir for 5 minutes to form the mixed anhydride.

-

Critical Note: Temperature control is vital. Above -10°C, the mixed anhydride can disproportionate, leading to urethane byproducts.

-

-

Coupling: In a separate vessel, dissolve 10 mmol H-Phe-OMe·HCl in THF/DMF and neutralize with 10 mmol NMM. Add this solution dropwise to the activation mixture at -15°C.

-

Reaction: Allow to warm to room temperature over 4 hours.

-

Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate. Wash sequentially with 5%

, 5% -

Saponification (Optional): To get the free acid (Z-Ala-Phe-OH), treat the ester with 1N NaOH in MeOH/Water, then acidify.

Method B: Enzymatic Synthesis (Thermodynamic Control)

Used to study "Reversed Proteolysis" [3]. Thermolysin can catalyze the formation of the peptide bond in organic solvents.[2]

Protocol:

-

Mix: Dissolve Z-Ala-OH and Phe-OMe in ethyl acetate saturated with buffer (pH 7.5).

-

Catalyst: Add Thermolysin (immobilized on celite or cross-linked).

-

Equilibrium: The enzyme drives the reaction toward synthesis due to the low water activity (

) in the organic phase. -

Purification: Filter off the enzyme and evaporate the solvent.

Experimental Assay: Determination of Specificity

This protocol describes how to use Z-Ala-Phe to assay Carboxypeptidase A activity.

Principle: The cleavage of Z-Ala-Phe releases free L-Phenylalanine. Since the Z-group absorbs UV, direct UV monitoring is difficult. The OPA (o-Phthalaldehyde) method is used to fluorescently tag the released primary amine of Phenylalanine (Z-Ala has a blocked amine and will not react).

Materials:

-

Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

-

Substrate Stock: 10 mM Z-Ala-Phe dissolved in minimal ethanol, diluted in buffer.

-

OPA Reagent: 50 mg OPA in 1 mL EtOH + 50 µL

-mercaptoethanol + 50 mL Borate buffer (pH 9.5).

Workflow:

-

Incubation: Mix 100 µL Enzyme solution + 900 µL Substrate solution. Incubate at 25°C.

-

Time Points: At t=0, 5, 10, 15 min, remove 100 µL aliquots.

-

Quench & Derivatize: Add aliquot to 1 mL OPA Reagent. This stops the enzymatic reaction (high pH) and derivatizes the free Phe.

-

Measurement: Measure Fluorescence (Ex: 340 nm, Em: 455 nm).

-

Calculation: Compare against a standard curve of L-Phenylalanine.

Data Summary Table: Comparative Specificity Constants (

Visualization: Subsite Mapping Logic

The following diagram illustrates the Schechter & Berger nomenclature applied to Z-Ala-Phe binding in CPA.

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201.

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[3][4] Biochemical and Biophysical Research Communications, 27(2), 157-162.

-

Homandberg, G. A., Mattis, J. A., & Laskowski, M. (1978). Synthesis of peptide bonds by proteinases.[2][4][5][6] Addition of organic cosolvents shifts peptide bond equilibria toward synthesis. Biochemistry, 17(24), 5220-5227.

-

Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of dipeptides and depsipeptides. Biochemistry, 9(22), 4352-4359.

Sources

Technical Monograph: Z-Ala-Phe-OH

Topic: (CAS 2768-53-8) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

High-Purity Dipeptide Substrate & Synthon

Executive Summary

Z-Ala-Phe-OH (N-Benzyloxycarbonyl-L-alanyl-L-phenylalanine), identified by CAS 2768-53-8 , is a protected dipeptide derivative critical to enzymatic kinetics and peptide therapeutics.[1] It serves a dual function in modern biochemistry: first, as a highly specific substrate for metallocarboxypeptidases (specifically Carboxypeptidase A), allowing for precise kinetic characterization of proteolytic activity; and second, as a chiral building block in the synthesis of complex peptidomimetics and protease inhibitors.

This guide synthesizes the physicochemical profile, synthetic methodology, and validated assay protocols for Z-Ala-Phe-OH, designed to provide actionable intelligence for the bench scientist.

Physicochemical Profile & Stability

Understanding the molecular architecture of Z-Ala-Phe-OH is prerequisite to its application.[2] The N-terminal Benzyloxycarbonyl (Z or Cbz) group confers lipophilicity and stability, preventing N-terminal degradation while allowing orthogonal deprotection (catalytic hydrogenolysis).

Table 1: Core Chemical Specifications

| Parameter | Specification |

| CAS Number | 2768-53-8 |

| Chemical Name | N-Benzyloxycarbonyl-L-alanyl-L-phenylalanine |

| Formula | C₂₀H₂₂N₂O₅ |

| Molecular Weight | 370.41 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, Ethanol; Insoluble in Water |

| pKa (COOH) | ~3.6 (Predicted) |

| Storage | -20°C (Desiccated); Stable for >2 years solid |

Stability & Handling[2]

-

Hygroscopicity: The compound is moderately hygroscopic. Equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the peptide bond over extended periods.

-

Solution Stability: Stock solutions in DMSO or DMF are stable for 1 month at -20°C. Avoid aqueous storage; prepare working buffers fresh.

Chemical Synthesis & Purification

For researchers requiring custom synthesis or modification (e.g., introducing isotopic labels), the synthesis of Z-Ala-Phe-OH follows a standard solution-phase peptide coupling strategy. The "Z" group is stable to the acidic conditions often used in side-chain deprotection, making it robust.

Synthetic Route

The synthesis typically involves the coupling of Z-Alanine with Phenylalanine methyl ester, followed by mild saponification.

-

Activation: Z-Ala-OH is activated using DCC/HOBt or EDC/NHS in DCM/DMF.

-

Coupling: H-Phe-OMe (free base) is added.

-

Deprotection: The methyl ester is cleaved using LiOH in THF/Water (Saponification) to yield the free acid Z-Ala-Phe-OH.

Figure 1: Solution-phase synthetic pathway for Z-Ala-Phe-OH. The orthogonal protection strategy ensures the integrity of the peptide bond during ester hydrolysis.

Enzymatic Application: Carboxypeptidase A Assay

The primary biochemical utility of Z-Ala-Phe-OH is as a substrate for Carboxypeptidase A (CPA) . CPA is a zinc-dependent metalloprotease that preferentially cleaves C-terminal aromatic amino acids (like Phenylalanine).

Mechanism of Action

CPA utilizes a catalytic Zinc ion (Zn²⁺) coordinated by His69, Glu72, and His196.[3] The Zinc ion polarizes the carbonyl oxygen of the scissile peptide bond (between Ala and Phe), making it susceptible to nucleophilic attack by a water molecule activated by Glu270.

Figure 2: Kinetic mechanism of Z-Ala-Phe-OH hydrolysis by Carboxypeptidase A. The reaction follows Michaelis-Menten kinetics.

Validated Assay Protocol (HPLC Method)

While spectrophotometric assays exist, Reverse-Phase HPLC is the gold standard for quantifying Z-Ala-Phe-OH cleavage due to the lack of a distinct chromophore shift upon cleavage compared to p-nitroanilide substrates.

Objective: Determine

Reagents:

-

Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

-

Substrate Stock: 10 mM Z-Ala-Phe-OH in DMF.

-

Enzyme: Bovine Carboxypeptidase A (dissolved in cold buffer).

-

Quench Solution: 10% Trifluoroacetic acid (TFA).

Workflow:

-

Preparation: Prepare substrate dilutions (0.1 mM to 2.0 mM) in Buffer. Keep DMF concentration <5% to avoid denaturing the enzyme.

-

Incubation: Add 10 nM CPA to the substrate solution at 25°C.

-

Sampling: At defined intervals (0, 5, 10, 15, 30 min), remove 50 µL aliquots.

-

Quenching: Immediately add 50 µL Quench Solution to stop the reaction.

-

Analysis: Inject 20 µL onto a C18 HPLC column.

-

Gradient: 10% to 90% Acetonitrile in Water (+0.1% TFA) over 15 min.

-

Detection: UV at 254 nm (detects the Z-group).

-

-

Quantification: Measure the decrease in the Z-Ala-Phe-OH peak and the appearance of the Z-Ala-OH peak.

Data Processing:

Plot initial velocity (

Therapeutic Relevance & Drug Design

Z-Ala-Phe-OH is not merely a reagent; it is a scaffold for Rational Drug Design .

-

Protease Inhibitor Development: By replacing the scissile amide bond with non-cleavable isosteres (e.g., hydroxyethylene, phosphinate), researchers convert the Z-Ala-Phe scaffold into potent transition-state analog inhibitors.

-

Prodrug Strategies: The Z-Ala-Phe motif can be linked to cytotoxic drugs. In tissues expressing high levels of Cathepsins or CPAs (often upregulated in tumors), the enzyme cleaves the peptide, releasing the active drug specifically at the tumor site.

References

-

Auld, D. S., & Vallee, B. L. (1970).[4] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes.[4] Biochemistry.[1][4][5][6][7] Link

-

Christianson, D. W., & Lipscomb, W. N. (1989). Carboxypeptidase A.[4][8][9] Accounts of Chemical Research. Link

-

PubChem. (n.d.). Compound Summary: Z-Ala-Phe-OH (CAS 2768-53-8).[1][8][10][11] National Library of Medicine. Link

-

Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[1][4][5][6][7][12][] 5th edition. Section 9.1: Proteases: Facilitating a Difficult Reaction. NCBI Bookshelf. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Z-Phe-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemscene.com [chemscene.com]

- 9. Zinc environment and cis peptide bonds in carboxypeptidase A at 1.75-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. Z-Ala-Phe-OH | CAS#:2768-53-8 | Chemsrc [chemsrc.com]

- 12. Enzymatic Method for Determining Phenylalanine (Phenylalanine Assay) [sigmaaldrich.com]

Technical Guide: Z-Ala-Phe-OH in Oncology Research

[1]

Part 1: Executive Summary

Z-Ala-Phe-OH (Carbobenzoxy-L-alanyl-L-phenylalanine) is a dipeptide derivative that serves as a critical molecular probe and structural scaffold in oncology.[1] While often overshadowed by its reversed sequence counterpart (Z-Phe-Ala-OH, a Cathepsin B ligand), Z-Ala-Phe-OH is the gold-standard motif for interrogating chymotrypsin-like (CT-like) serine protease activity , most notably within the 20S and 26S proteasome complexes .[1]

In drug development, this molecule operates on two distinct frontiers:

-

Diagnostic/Mechanistic Probe: Its fluorogenic derivatives (e.g., Z-Ala-Phe-AMC) are indispensable for assaying the

5 subunit of the proteasome, the primary target of boronate inhibitors like Bortezomib. -

Supramolecular Scaffold: The hydrophobic Z-group and aromatic phenylalanine side chain drive

-

This guide details the physicochemical basis, experimental protocols, and mechanistic insights required to utilize Z-Ala-Phe-OH effectively in cancer research.[1]

Part 2: Chemical & Structural Basis[1]

Physicochemical Properties[2][3][4]

-

Molecular Formula:

[1] -

Molecular Weight: 370.4 g/mol [1]

-

Solubility: Poor in water; soluble in organic solvents (DMSO, DMF, HFIP).

-

Structural Motifs:

-

N-terminal Z-group (Cbz): Provides steric bulk and hydrophobicity, mimicking the P3/P4 peptide backbone interactions within a protease active site.[1]

-

L-Alanine (P2): A small, neutral spacer that positions the P1 residue.[1]

-

L-Phenylalanine (P1): The critical recognition element.[1] The aromatic benzyl side chain fits deeply into the hydrophobic S1 pocket of chymotrypsin-like enzymes.

-

Mechanism of Action: Proteasome Targeting

The specificity of Z-Ala-Phe-OH lies in its alignment with the S1 specificity pocket of the proteasome's

Diagram 1: Proteolytic Cleavage Mechanism

The following diagram illustrates the nucleophilic attack by the catalytic Threonine (Thr1) of the proteasome

Caption: Mechanism of Z-Ala-Phe-AMC hydrolysis by the proteasome β5 subunit, releasing fluorescent AMC.

Part 3: Experimental Protocols

Protocol A: Profiling Proteasome Activity in Tumor Lysates

Objective: Quantify the "Chymotrypsin-like" (CT-like) activity of the 26S proteasome in cancer cell lines using Z-Ala-Phe-AMC.[1]

Reagents:

-

Substrate: Z-Ala-Phe-AMC (Stock: 10 mM in DMSO).

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 2 mM ATP, 1 mM DTT. Note: Avoid detergents like SDS which denature the 26S complex; use 0.05% NP-40 if necessary.[1]

-

Inhibitor Control: Bortezomib (1 µM) or Epoxomicin.[1]

Workflow:

-

Cell Lysis: Harvest

cells. Resuspend in 100 µL Lysis Buffer. Vortex 3x for 10s. Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant. -

Protein Quantification: Normalize lysates to 1 mg/mL total protein (Bradford assay).

-

Assay Setup:

-

Well A (Test): 50 µL Lysate + 148 µL Assay Buffer.

-

Well B (Control): 50 µL Lysate + 1 µL Inhibitor + 147 µL Assay Buffer.[1]

-

-

Reaction Trigger: Add 2 µL of Z-Ala-Phe-AMC stock (Final conc: 100 µM) to all wells.

-

Kinetic Readout: Measure fluorescence immediately at Ex 360 nm / Em 460 nm every 2 minutes for 60 minutes at 37°C.

Data Analysis:

Calculate the slope (RFU/min) for the linear portion of the curve.

Diagram 2: Assay Workflow

Caption: Step-by-step workflow for quantifying proteasome CT-like activity using Z-Ala-Phe-AMC.

Protocol B: Hydrogel Formation for Drug Delivery

Objective: Induce self-assembly of Z-Ala-Phe-OH into a supramolecular hydrogel to encapsulate a chemotherapeutic agent (e.g., Doxorubicin).[1]

Rationale: The Z-Ala-Phe-OH dipeptide possesses a high propensity for

Steps:

-

Stock Preparation: Dissolve Z-Ala-Phe-OH in Hexafluoroisopropanol (HFIP) at 100 mg/mL. HFIP promotes

-helical states and prevents premature aggregation.[1] -

Drug Loading: Dissolve Doxorubicin (2 mg/mL) in the HFIP stock.

-

Triggering Gelation:

-

Maturation: Allow to sit undisturbed for 2 hours at room temperature. An opaque, self-supporting hydrogel will form.[1]

Part 4: Critical Analysis & Troubleshooting

Specificity vs. Cross-Reactivity

A common error in oncology research is assuming Z-Ala-Phe-AMC is perfectly specific.[1] It is not.

-

Primary Target: 20S/26S Proteasome (

5 subunit).[1] -

Secondary Targets: Chymotrypsin, Calpain (weakly), and Cathepsin G.

-

Mitigation: Always use a specific proteasome inhibitor (e.g., Epoxomicin) as a negative control.[1] If activity remains after Epoxomicin treatment, it is likely due to off-target serine proteases.[1]

Sequence Confusion

-

Z-Ala-Phe-OH: Targets Chymotrypsin-like sites (P1 = Aromatic).[1]

-

Z-Phe-Ala-OH: Targets Cathepsin B (P2 = Aromatic, P1 = Small).

-

Warning: Using the wrong sequence will yield false negatives in proteasome assays or false positives in lysosomal assays.

Table 1: Substrate Comparison

| Feature | Z-Ala-Phe-AMC | Z-Phe-Ala-AMC |

| Primary Enzyme | Proteasome ( | Cathepsin B, Cathepsin L |

| P1 Residue | Phenylalanine (Aromatic) | Alanine (Small/Neutral) |

| P2 Residue | Alanine | Phenylalanine |

| Cleavage Site | C-term of Phe | C-term of Ala |

| Inhibitor Control | Epoxomicin / Bortezomib | CA-074 / E-64 |

Part 5: References

-

Kisselev, A. F., et al. (1999).[1][2] Proteasome active sites allosterically regulate each other, suggesting a cyclical bite-chew mechanism for protein breakdown.[1][2] Molecular Cell.[1][2] Link

-

Chem-Impex International. (n.d.).[1] Z-Ala-Phe-OH Product Monograph.[1]Link[1]

-

Cayman Chemical. (n.d.).[1] Chymotrypsin Substrate II (Suc-Ala-Ala-Pro-Phe-AMC) and related fluorogenic substrates.[1][7]Link[1]

-

Ryan, D. M., & Nilsson, B. L. (2012). Self-assembled amino acids and dipeptides as noncovalent hydrogels for tissue engineering.[1] Polymer Chemistry.[1] Link

-

Crawford, L. J., et al. (2011).[1] Comparative selectivity and specificity of the proteasome inhibitors bortezomib and carfilzomib. Cancer Research.[1] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Proteasome active sites allosterically regulate each other, suggesting a cyclical bite-chew mechanism for protein breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 7. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

Introduction: The Critical Role of Amide Bond Formation

An In-Depth Guide to the Selection and Application of Coupling Reagents for Z-Ala-Phe-OH Synthesis

The synthesis of peptides is a cornerstone of drug discovery, biochemistry, and materials science. The formation of the amide bond, the very backbone of a peptide, is a deceptively simple condensation reaction that requires precise chemical activation to proceed efficiently and without compromising the stereochemical integrity of the participating amino acids.[1][2] The dipeptide Z-Ala-Phe-OH, a common building block in more complex peptide structures, presents a classic case study for examining the nuances of peptide coupling.[3] The primary challenges in its synthesis are achieving high yield and, critically, preventing epimerization at the chiral center of the activated phenylalanine residue.[4]

This guide provides a detailed analysis of the coupling reagents available for the synthesis of Z-Ala-Phe-OH, focusing on their mechanisms, efficiency, and impact on product purity. We will explore the causality behind experimental choices, present field-proven protocols, and offer insights to empower researchers to overcome common synthetic hurdles.

The Mechanism of Peptide Coupling and the Specter of Epimerization

Peptide coupling involves two fundamental steps: the activation of a carboxylic acid group and the subsequent nucleophilic attack by an amino group.[5] The activating reagent transforms the carboxylate's hydroxyl group into a better leaving group, creating a highly reactive intermediate.[1]

However, this activation process can also initiate an undesirable side reaction: epimerization. This occurs when the alpha-proton of the activated amino acid is abstracted, leading to the formation of a planar oxazolone intermediate.[1] The incoming amine can then attack this intermediate from either face, resulting in a mixture of L- and D-isomers (epimers) and compromising the biological activity of the final peptide. The risk of epimerization is a critical factor in selecting a coupling strategy.[4]

A Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for a successful synthesis.[5] They can be broadly categorized into carbodiimides and onium salts (phosphonium and uronium/aminium types).

Carbodiimides: The Workhorses of Peptide Synthesis

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), have been used for decades.[5][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, more favorably, with an additive to form a more stable active ester.

-

Mechanism: The carbodiimide activates the carboxyl group. In the absence of an additive, this intermediate is susceptible to rearrangement into a stable N-acylurea byproduct and is prone to causing epimerization.

-

The Role of Additives: To improve efficiency and suppress epimerization, carbodiimide reactions are almost always performed with additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5][7] These additives act as nucleophiles, trapping the O-acylisourea intermediate to form an active ester (OBt or Oxyma ester). This active ester is less prone to epimerization and more reactive towards the desired amine nucleophile.[6]

Onium Salts: High Efficiency and Rapid Reactions

Onium salts, including phosphonium (PyBOP, PyAOP) and uronium/aminium (HBTU, HATU, COMU) types, have become the reagents of choice for many applications, especially for difficult or sterically hindered couplings.[5][8] These reagents incorporate the activating agent (like HOBt, HOAt, or Oxyma) directly into their structure.[5]

-

Mechanism: In the presence of a non-nucleophilic base (e.g., DIPEA, NMM), the onium salt reacts with the carboxylic acid to directly form the corresponding active ester in situ, which then rapidly couples with the amine.

-

Key Reagents:

-

HBTU/TBTU: Highly efficient reagents that generate OBt active esters.[6]

-

HATU: Based on the more acidic HOAt, HATU is generally faster and results in less epimerization than HBTU due to the anchimeric assistance of the pyridine nitrogen in the leaving group.[6]

-

COMU: A modern uronium salt based on OxymaPure. COMU offers coupling efficiencies comparable or superior to HATU but with a significantly better safety profile, as it avoids the potentially explosive benzotriazole moiety.[2][9] Its byproducts are also highly water-soluble, simplifying purification.[9]

-

Comparative Summary of Coupling Reagents

| Reagent Class | Examples | Mechanism | Pros | Cons |

| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate | Low cost, readily available | Slower reaction rates, risk of N-acylurea formation, requires additive for efficiency and epimerization suppression.[5][6] |

| Phosphonium Salts | BOP, PyBOP | Forms active ester (e.g., OBt) | High efficiency, low epimerization risk.[8] | BOP produces carcinogenic HMPA byproduct; PyBOP is a safer alternative.[5] More expensive than carbodiimides. |

| Uronium/Aminium Salts | HBTU, HATU, COMU | Forms active ester (OBt, OAt, Oxyma) | Very fast reactions, high yields, suitable for difficult couplings.[6][8] | More expensive, requires a base which can increase epimerization if not chosen carefully.[5] HBTU/HATU are based on potentially explosive HOBt/HOAt.[5] |

Experimental Protocols

The following protocols provide step-by-step methodologies for synthesizing Z-Ala-Phe-OH using both a classic carbodiimide approach and a modern onium salt method.

Protocol 1: DIC/OxymaPure Mediated Coupling

This protocol represents a modern, safe, and efficient carbodiimide-based method, replacing the traditional and explosive HOBt with the safer and highly effective OxymaPure.[2][9]

Materials:

| Reagent | Molar Eq. |

|---|---|

| Z-Ala-OH | 1.0 |

| H-Phe-OH | 1.0 |

| OxymaPure | 1.1 |

| DIC | 1.1 |

| Solvent (DMF or DCM/DMF) | - |

| Base (e.g., NMM or DIPEA) | 1.0 (if starting with H-Phe-OH salt) |

Step-by-Step Procedure:

-

Dissolution: Dissolve Z-Ala-OH (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF. If using the hydrochloride salt of Phenylalanine, add H-Phe-OH (1.0 eq) and N-Methylmorpholine (NMM) (1.0 eq) to the solution and stir for 10 minutes. If using the free amino acid, add it directly.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to minimize potential side reactions, including epimerization.

-

Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.

-

Dilute the filtrate with a solvent like Ethyl Acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or recrystallization.

-

Troubleshooting:

-

Low Yield: Ensure all reagents are anhydrous. Incomplete dissolution can also hinder the reaction. A "double coupling" (repeating the addition of the coupling reagent) may be necessary for difficult reactions.[7]

-

DIU Contamination: The DIU byproduct of DIC is more soluble than the DCU from DCC, but some may precipitate.[6] Chilling the solution post-reaction can often help precipitate more of it before filtration.

Protocol 2: COMU Mediated Coupling

This protocol utilizes a highly efficient and safer onium salt, ideal for achieving high yields and purity with rapid reaction times.[9]

Materials:

| Reagent | Molar Eq. |

|---|---|

| Z-Ala-OH | 1.0 |

| H-Phe-OH | 1.0 |

| COMU | 1.1 |

| DIPEA (or 2,6-Lutidine) | 2.0 |

| Solvent (DMF) | - |

Step-by-Step Procedure:

-

Pre-activation (Optional but Recommended): In a flask, dissolve Z-Ala-OH (1.0 eq), COMU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir at room temperature for 5-10 minutes. A color change may be observed.

-

Coupling: In a separate flask, dissolve H-Phe-OH (1.0 eq) in DMF (with 1.0 eq of DIPEA if it is a salt). Add this solution to the pre-activated mixture.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically much faster than carbodiimide methods. Monitor progress by TLC or LC-MS.

-

Work-up and Purification:

-

The byproducts of COMU are water-soluble, simplifying the work-up.[9] Dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer extensively with water, followed by 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

-

Causality Note: Using a hindered base like 2,6-lutidine instead of DIPEA can sometimes further reduce epimerization levels, as it is less likely to abstract the alpha-proton from the activated intermediate.[9] COMU itself is also noted for its ability to reduce epimerization compared to older reagents.[9]

Conclusion

The synthesis of Z-Ala-Phe-OH serves as an excellent model for understanding the critical factors in peptide coupling. While traditional carbodiimide methods like DIC remain viable, especially when paired with modern additives like OxymaPure, the landscape has shifted towards onium salt reagents for their superior efficiency, speed, and lower risk of side reactions. Reagents such as HATU and, in particular, the safer and highly effective COMU, represent the state-of-the-art, enabling researchers to construct peptide bonds with greater confidence and purity. The selection of a coupling reagent should always be a deliberate choice based on the specific amino acids involved, the scale of the reaction, and considerations of cost, safety, and desired purity.

References

-

Optimizing Peptide Coupling: Key Techniques . Source: Acrotein Chem, URL: [Link]

-

Coupling Reagents - Aapptec Peptides . Source: Aapptec, URL: [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development . Source: ACS Publications, URL: [Link]

-

How to Optimize Peptide Synthesis? . Source: Acrotein Chem, URL: [Link]

-

Peptide Coupling Reagents, More than a Letter Soup . Source: ACS Publications, URL: [Link]

-

Carbodiimides and Additives - Aapptec Peptides . Source: Aapptec, URL: [Link]

-

Recent development of peptide coupling reagents in organic synthesis . Source: Royal Society of Chemistry, URL: [Link]

-

Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed . Source: PubMed, URL: [Link]

-

Novabiochem® Coupling reagents - Merck Millipore . Source: Merck Millipore, URL: [Link]

-

PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE - NTU > IRep . Source: NTU Institutional Repository, URL: [Link]

-

Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH . Source: NCBI, URL: [Link]

-

Epimerization of Peptide . Source: Shimonoseki City University, URL: [Link]

Sources

- 1. people.uniurb.it [people.uniurb.it]

- 2. merckmillipore.com [merckmillipore.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 8. jpt.com [jpt.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: High-Resolution Purification of Z-Ala-Phe-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of the N-terminally protected dipeptide, Z-Ala-Phe-OH, utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development who require high-purity peptides for their work. This application note delves into the underlying principles of peptide separation by RP-HPLC, offers a step-by-step purification protocol, and provides insights into method development and troubleshooting.

Introduction: The Critical Role of Peptide Purity

Peptides, short chains of amino acids, are of immense interest in biomedical research and pharmaceutical development due to their diverse biological activities and therapeutic potential.[1][2] Z-Ala-Phe-OH, a dipeptide with a benzyloxycarbonyl (Z) protecting group, serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics.[1][3] The purity of such peptide intermediates is paramount, as impurities can interfere with subsequent synthetic steps, compromise the biological activity of the final product, and introduce safety concerns in therapeutic applications.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides.[4][5][6] This technique separates molecules based on their hydrophobicity, offering high resolution and recovery, making it ideal for isolating the target peptide from closely related impurities.[5][6][7] This guide will provide a robust framework for the successful purification of Z-Ala-Phe-OH.

Understanding the Analyte: Physicochemical Properties of Z-Ala-Phe-OH

A successful purification strategy begins with a thorough understanding of the target molecule. Z-Ala-Phe-OH is a moderately hydrophobic dipeptide due to the presence of the phenylalanine residue and the benzyloxycarbonyl (Z) protecting group.

Table 1: Physicochemical Properties of Z-Ala-Phe-OH

| Property | Value | Significance for HPLC Purification |

| Molecular Formula | C₂₀H₂₂N₂O₅ | Influences molecular weight and potential interactions with the stationary phase. |

| Molecular Weight | 370.40 g/mol | Affects diffusion rates and interactions within the column. |

| Structure | Z-(L)-Ala-(L)-Phe-OH | The presence of the aromatic Z-group and phenylalanine side chain contributes significantly to its hydrophobicity, dictating its retention on a reversed-phase column. The free carboxylic acid provides a site for ionization, which can be controlled by mobile phase pH. |

| Solubility | Soluble in organic solvents like DMSO and DMF, and aqueous buffers at appropriate pH.[8] | Crucial for sample preparation to ensure complete dissolution and prevent precipitation on the column.[9] |

| Chirality | Contains two chiral centers (L-Alanine and L-Phenylalanine). | While this protocol focuses on purification from synthetic impurities, chiral purity may require specialized chiral stationary phases if diastereomeric or enantiomeric impurities are present.[10][11][12][13] |

The Principle of Reversed-Phase HPLC for Peptide Purification

RP-HPLC separates molecules based on their hydrophobic character. The stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile.

Peptides are introduced into the system in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase.[9] A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute.

Ion-pairing reagents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase.[4][5][6] TFA serves two primary purposes: it acidifies the mobile phase to suppress the ionization of free carboxyl groups and protonate free amino groups, and it forms ion pairs with charged residues, which can improve peak shape and resolution.[7]

Experimental Protocol: Purification of Z-Ala-Phe-OH

This protocol is designed for the purification of crude Z-Ala-Phe-OH synthesized via standard solid-phase or solution-phase peptide synthesis.

Materials and Instrumentation

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.

-

Column: A C18 reversed-phase column with a wide pore size (e.g., 300 Å) is recommended for peptides.[7] Column dimensions will depend on the scale of purification (e.g., 10 x 250 mm for semi-preparative).

-

Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN), and trifluoroacetic acid (TFA).

-

Sample: Crude Z-Ala-Phe-OH.

-

Miscellaneous: Syringe filters (0.22 µm), vials, and appropriate glassware.

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.[14]

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.[14]

-

Degassing: It is crucial to degas both mobile phases before use to prevent bubble formation in the HPLC system.

Sample Preparation

-

Dissolve the crude Z-Ala-Phe-OH in a minimal amount of a suitable solvent. A small amount of DMSO or DMF can be used to aid dissolution, followed by dilution with Mobile Phase A.[9] A typical starting concentration is 10 mg/mL.[14]

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.[14]

HPLC Method Parameters

The following parameters serve as a starting point and may require optimization.

Table 2: Recommended HPLC Parameters for Z-Ala-Phe-OH Purification

| Parameter | Recommended Setting | Rationale |

| Column | C18, 5 µm, 300 Å, 10 x 250 mm | C18 provides good retention for hydrophobic peptides. Wide pores are suitable for larger molecules. |

| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID column. Adjust based on column dimensions and system pressure. |

| Detection Wavelength | 214 nm and 254 nm | 214 nm for the peptide bond and 254 nm for the aromatic Z-group and phenylalanine.[15] |

| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity.[16] |

| Injection Volume | 100-500 µL | Dependent on sample concentration and column capacity.[15] |

| Gradient Elution | 20-70% B over 30 minutes | A shallow gradient is generally recommended for good resolution of peptides.[17] |

Gradient Profile:

| Time (min) | % Mobile Phase B |

| 0 | 20 |

| 30 | 70 |

| 31 | 95 |

| 35 | 95 |

| 36 | 20 |

| 40 | 20 |

Purification Workflow

Caption: Workflow for the HPLC purification of Z-Ala-Phe-OH.

Post-Purification Analysis and Processing

-

Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

-

Pooling: Combine the fractions that meet the desired purity level.

-

Solvent Removal: Remove the acetonitrile and water by lyophilization (freeze-drying) to obtain the purified Z-Ala-Phe-OH as a fluffy white solid.

Method Development and Optimization

The initial method may not provide optimal separation. The following parameters can be adjusted to improve the purification.

Caption: Decision-making process for HPLC method optimization.

-

Gradient Slope: A shallower gradient (e.g., increasing the organic phase by 0.5-1% per minute) generally leads to better resolution between closely eluting peaks.[7][17]

-

Stationary Phase: If resolution is poor on a C18 column, a different stationary phase, such as C8 or phenyl-hexyl, may provide alternative selectivity.[17]

-

Mobile Phase pH: The pH of the mobile phase affects the ionization state of the peptide and can significantly alter retention times and selectivity.[17] While TFA is standard, other ion-pairing reagents or buffers can be explored.

-

Temperature: Increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and improved resolution.[16] However, excessive temperatures can degrade the stationary phase or the peptide.

Troubleshooting Common HPLC Issues

Table 3: Common Problems and Solutions in Peptide HPLC

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Broad or Tailing Peaks | - Column overloading- Secondary interactions with the stationary phase- Inappropriate mobile phase pH | - Reduce sample injection volume or concentration.[16]- Ensure TFA concentration is adequate (0.1%).- Increase column temperature.[16] |

| Split Peaks | - Clogged column frit- Column void- Sample solvent incompatible with mobile phase | - Reverse flush the column.- Replace the column.- Dissolve the sample in the initial mobile phase.[18] |

| Inconsistent Retention Times | - Leaks in the system- Inconsistent mobile phase composition- Fluctuation in column temperature | - Check for leaks at all fittings.- Ensure mobile phases are well-mixed and degassed.- Use a column oven for temperature control.[18] |

Conclusion

The protocol and guidelines presented in this application note provide a robust starting point for the high-resolution purification of Z-Ala-Phe-OH using RP-HPLC. By understanding the principles of peptide separation and systematically optimizing the method parameters, researchers can achieve the high levels of purity required for demanding applications in peptide synthesis and drug discovery. The self-validating nature of this protocol, which includes in-process purity checks, ensures a reliable and reproducible purification outcome.

References

-

Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]

-

ResearchGate. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC. Retrieved from [Link]

-

Schepartz Lab. (2016). HPLC Purification of Peptides. Protocols.io. Retrieved from [Link]

-

Interchim. (n.d.). Peptides purification development in Reverse Phase. Retrieved from [Link]

-

Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 3-45. Retrieved from [Link]

-

Bio-Vera. (2024). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

-

Verardo, G., Grizzo, S., & Braidot, A. (2013). α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide. Journal of Peptide Science, 19(5), 316-323. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Z-Gly-Phe-Ala-OH. PubChem Compound Database. Retrieved from [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2015). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Retrieved from [Link]

-

Otaka, A., et al. (2019). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 10(1), 543. Retrieved from [Link]

-

Chiral Technologies. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

-

JoVE. (2022). HPLC Purification to Produce Amyloid Beta Peptides. YouTube. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 113(5), 3746-3805. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

LCGC International. (2023). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. Retrieved from [Link]

-

Selvarani, K., et al. (2016). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. International Journal of ChemTech Research, 9(1), 113-120. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. orientjchem.org [orientjchem.org]

- 3. chemimpex.com [chemimpex.com]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. chiraltech.com [chiraltech.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. protocols.io [protocols.io]

- 16. biovera.com.au [biovera.com.au]

- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 18. HPLC故障排除指南 [sigmaaldrich.com]

High-Resolution LC-MS/MS Characterization and Enzymatic Kinetics of Z-Ala-Phe-OH

Application Note: AN-MS-ZAP-01

Abstract

This application note details the structural characterization and quantification of Z-Ala-Phe-OH (N-benzyloxycarbonyl-L-alanyl-L-phenylalanine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While traditionally monitored via UV spectroscopy (254 nm), mass spectrometry offers superior specificity, particularly for complex biological matrices or low-turnover enzymatic assays involving Carboxypeptidase A (CPA) . This guide provides optimized protocols for ionization, fragmentation analysis, and kinetic monitoring, ensuring high data integrity for drug development workflows.

Chemical Context & MS Theory

Structural Overview

Z-Ala-Phe-OH is a protected dipeptide widely used as a substrate to characterize the activity of zinc-dependent exopeptidases, specifically Carboxypeptidase A.

-

Formula:

-

Monoisotopic Mass: 370.1529 Da

-

Key Moieties:

-

Z-Group (Cbz): Benzyloxycarbonyl protecting group (Lipophilic, UV-active).

-

Phenylalanine (Phe): C-terminal residue (Cleavage site for CPA).

-

Alanine (Ala): Internal spacer.

-

Ionization & Fragmentation Mechanics

The molecule contains both a hydrophobic N-terminus (Z-group) and an ionizable C-terminal carboxylic acid.

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended for structural elucidation due to the generation of informative

and -

Fragmentation Pathways (CID):

-

Benzyl Cleavage: The Z-group is labile, often yielding a tropylium ion (

91.05), a dominant feature in the spectrum. -

Peptide Bond Hydrolysis: Collision Induced Dissociation (CID) cleaves the amide bond between Ala and Phe, generating characteristic

(Phe) and -

Decarboxylation: Loss of

from the carbamate linkage is a secondary pathway.

-

Experimental Protocols

Protocol A: Sample Preparation

Handling hydrophobic peptides requires specific solvent considerations to prevent adsorption to plasticware.

Reagents:

-

Stock Solvent: Dimethyl Sulfoxide (DMSO) or 50:50 Acetonitrile:Water.

-

Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 (Standard CPA buffer).

-

Quenching Solution: 5% Formic Acid (FA) in Acetonitrile (ACN).

Steps:

-

Stock Preparation: Dissolve 10 mg Z-Ala-Phe-OH in 1 mL DMSO to create a ~27 mM stock. Vortex for 30 seconds.

-

Working Standard: Dilute stock to 10 µM in 10% ACN/Water (0.1% FA) for system suitability testing.

-

Enzymatic Reaction Mix:

-

Substrate: 1 mM Z-Ala-Phe-OH.

-

Enzyme: Carboxypeptidase A (0.5 – 5 Units/mL).

-

Incubate at 25°C.

-

-

Quenching: At designated time points (0, 5, 10, 30, 60 min), transfer 50 µL reaction mixture into 200 µL Quenching Solution.

-

Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins. Inject supernatant.

Protocol B: LC-MS/MS Acquisition

Optimized for Agilent 6400 Series / Thermo Q-Exactive or equivalent Triple Quad/Q-TOF.

Chromatography (LC) Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

| Time (min) | % B | Event |

| 0.00 | 5 | Equilibration |

| 0.50 | 5 | Sample Loading |

| 4.00 | 95 | Gradient Elution |

| 5.00 | 95 | Wash |

| 5.10 | 5 | Re-equilibration |

| 7.00 | 5 | End |

Mass Spectrometry (MS) Source Parameters:

-

Source: ESI Positive (

).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Capillary Voltage: 3500 V.

-

Gas Temperature: 350°C.

-

Nebulizer: 35 psi.

MRM Transitions (Quantification):

-

Precursor: 371.2 (

) -

Quantifier Product: 166.1 (Phe immonium/y-ion) – Specific to substrate cleavage.

-

Qualifier Product: 91.1 (Tropylium) – Confirms Z-group presence.

-

Product (Enzymatic): Monitor appearance of Phenylalanine (

166.1

Data Analysis & Interpretation

Fragmentation Pathway Visualization

The following diagram illustrates the theoretical fragmentation of Z-Ala-Phe-OH under CID conditions.

Figure 1: ESI+ Fragmentation pathway of Z-Ala-Phe-OH. The cleavage of the amide bond yields the y1 ion (Phe) and the b1 ion (Z-Ala), while the Z-group degradation yields the tropylium ion.

Enzymatic Assay Workflow

This workflow describes the kinetic monitoring of Carboxypeptidase A activity.

Figure 2: Workflow for the LC-MS based kinetic assay of Z-Ala-Phe-OH hydrolysis.

Troubleshooting & Best Practices

Adduct Formation

In ESI+, Z-protected peptides often form sodium adducts (

-

Solution: Ensure high-quality LC-MS grade water. If Na+ adducts persist, add 0.1% Formic Acid or 5 mM Ammonium Formate to the mobile phase to drive protonation over sodiation.

Carryover

The hydrophobic Z-group and Phenylalanine side chain can cause the peptide to stick to the C18 column or injector needle.

-

Solution: Implement a needle wash with high organic content (e.g., 50:50 MeOH:Isopropanol) and ensure the LC gradient includes a high %B wash step (95% ACN) for at least 1 minute.

Linearity Validation

For accurate enzymatic

-

Prepare a calibration curve of Z-Ala-Phe-OH (0.1 µM to 100 µM).

-

Prepare a calibration curve of Phenylalanine (product) (0.1 µM to 100 µM).

-

Ensure

for both.

References

-

European Pharmaceutical Review. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

National Institutes of Health (PMC). (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

Application and Protocol for Kinetic Studies of Carboxypeptidase A using Z-Ala-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

A Guide to Understanding and Quantifying Protease Activity

The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery. This document provides a detailed guide for researchers on the use of the synthetic dipeptide N-benzyloxycarbonyl-L-alanyl-L-phenylalanine (Z-Ala-Phe-OH) in kinetic assays, with a primary focus on its application as a substrate for Carboxypeptidase A (CPA).

Carboxypeptidase A is a zinc-containing metalloprotease that plays a crucial role in digestion by catalyzing the hydrolysis of C-terminal amino acids from peptides and proteins, showing a preference for residues with aromatic or bulky aliphatic side chains.[1][2] The use of well-defined synthetic substrates like Z-Ala-Phe-OH allows for precise and reproducible measurements of CPA activity, making it an invaluable tool for enzyme characterization and the screening of potential inhibitors.

This guide will delve into the principles of the assay, provide a detailed experimental protocol, and discuss the application of this methodology in the context of drug development and inhibitor screening.

Principle of the Assay: Unveiling a Catalytic Event

The kinetic assay of Carboxypeptidase A using Z-Ala-Phe-OH is predicated on the enzymatic cleavage of the peptide bond between the alanine and phenylalanine residues. This hydrolysis reaction yields two products: N-benzyloxycarbonyl-L-alanine (Z-Ala) and L-phenylalanine (Phe).

The progress of this reaction can be monitored using spectrophotometry. While a direct, continuous spectrophotometric assay monitoring the increase in absorbance at 254 nm has been well-established for the similar substrate hippuryl-L-phenylalanine, the principle relies on the change in the electronic environment of the peptide bond upon cleavage.[3] A similar change is expected upon hydrolysis of Z-Ala-Phe-OH. The aromatic phenylalanine residue's UV absorbance is sensitive to its local environment, and its liberation from the peptide backbone can lead to a detectable change in the UV spectrum.[4]

Alternatively, the release of phenylalanine can be quantified through post-reaction derivatization or chromatographic methods, offering a discontinuous but highly sensitive approach. For instance, the liberated phenylalanine can be detected fluorimetrically after reaction with an appropriate reagent. For the purpose of this guide, we will focus on a continuous spectrophotometric method, valued for its simplicity and real-time monitoring capabilities.

Designing a Robust Kinetic Experiment: The Pillars of a Self-Validating System

A successful enzyme kinetics experiment is one that is both reproducible and provides unambiguous data. This requires careful consideration of several critical parameters to ensure the integrity of the results.

The Importance of Controls

-

No-Enzyme Control: This control, containing all reaction components except the enzyme, is essential to account for any non-enzymatic hydrolysis of the substrate.

-

No-Substrate Control: This control, containing the enzyme and buffer but no substrate, establishes the baseline absorbance of the enzyme solution.

-

Positive Control: If available, a known inhibitor of Carboxypeptidase A can be used to validate the assay's ability to detect inhibition.

Optimizing Reaction Conditions

-

pH: Carboxypeptidase A typically exhibits optimal activity in the neutral to slightly alkaline pH range (pH 7.0-8.0). The precise pH optimum can be enzyme source-dependent and should be determined experimentally.

-

Temperature: Enzyme activity is highly dependent on temperature. Assays are typically performed at a constant, controlled temperature, often 25°C or 37°C.

-

Buffer System: A non-chelating buffer is crucial to avoid interference with the active site zinc ion of Carboxypeptidase A. Tris-HCl is a commonly used buffer system.

-

Enzyme Concentration: The concentration of the enzyme should be chosen to ensure a linear reaction rate over a reasonable time course. This is typically in the nanomolar range.

-

Substrate Concentration: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the substrate concentration should be varied over a range that brackets the expected Km value.

Visualizing the Workflow: A Step-by-Step Overview

Caption: Workflow for a typical enzyme kinetics experiment.

Detailed Protocol for Kinetic Analysis of Carboxypeptidase A with Z-Ala-Phe-OH

This protocol is adapted from established methods for similar substrates and provides a framework for determining the kinetic parameters of Carboxypeptidase A.[3]

Materials and Reagents

-

Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

-

Z-Ala-Phe-OH (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Sodium Chloride (NaCl)

-

Hydrochloric Acid (HCl) for pH adjustment

-

High-purity water

-

UV-transparent cuvettes (1 cm path length)

-

UV-Vis spectrophotometer with temperature control

Solution Preparation

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 7.5 at the desired assay temperature (e.g., 25°C) using HCl.

-

Substrate Stock Solution: Prepare a concentrated stock solution of Z-Ala-Phe-OH (e.g., 10 mM) in an appropriate solvent (e.g., ethanol or DMSO). The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of Carboxypeptidase A in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). The exact concentration should be determined by measuring its absorbance at 278 nm.

-